molecular formula C10H9NO2 B8682953 (2-Cyano-5-methyl-phenyl) acetate CAS No. 421551-85-1

(2-Cyano-5-methyl-phenyl) acetate

Cat. No.: B8682953
CAS No.: 421551-85-1
M. Wt: 175.18 g/mol
InChI Key: BOVUSSVLUZPEIE-UHFFFAOYSA-N
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Description

(2-Cyano-5-methyl-phenyl) acetate (CAS 421551-85-1) is a specialty organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This ester, which features both cyano and acetate functional groups on an aromatic ring, is of significant interest in advanced chemical synthesis and pharmaceutical research. Compounds with cyanoester functional groups, structurally related to this compound, are recognized as valuable intermediates and appropriate starting materials for the enantioconvergent synthesis of complex molecules, including non-proteinogenic amino acids . For instance, such building blocks are pivotal in the synthesis of enantiomerically pure α,α-disubstituted α-amino acids, which are important in pharmacology for the development of enzyme inhibitors and for incorporation into peptides to confer restricted conformational flexibility and enhanced stability against enzymatic hydrolysis . The calculated physical properties of this compound include a density of approximately 1.151 g/cm³ and a boiling point of around 313°C at 760 mmHg . Researchers utilize this chemical exclusively for laboratory and industrial research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

421551-85-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(2-cyano-5-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)10(5-7)13-8(2)12/h3-5H,1-2H3

InChI Key

BOVUSSVLUZPEIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

The hydrolysis is conducted in 30–70% sulfuric acid (H₂SO₄) at 90–150°C, with rigorous temperature control to minimize side reactions. The nitrile is added gradually to preheated sulfuric acid to ensure uniform reaction kinetics. Completion is determined by monitoring residual nitrile concentrations below 0.1–1% via gas chromatography (GC). Post-reaction, the mixture is cooled, and the acidic aqueous layer is separated from the organic phase containing the crude carboxylic acid.

Purification and Yield Optimization

The organic phase is neutralized to pH 7.5–10 using NaOH or KOH, followed by activated carbon adsorption at 50–90°C to remove colored impurities. Filtration and acidification with HCl or H₂SO₄ precipitate the purified acid, which is washed and dried. Patent data indicate yields of 80–86% with purities exceeding 99% (GC). For example, hydrolysis of o-methylbenzene acetonitrile yielded 145.2 g of o-Tolylacetic acid (86.1% yield, 99.8% purity) under these conditions.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Hydrolysis-Esterification Systems

Emerging methodologies combine hydrolysis and esterification in a single reactor to reduce processing time. A patent leveraging tin anhydride and dioxane for carbonyl compound synthesis achieved a 48% overall yield in 21 hours, compared to 53.7% over 36 hours using traditional methods. Such systems may benefit from homogeneous catalysts like p-toluenesulfonic acid to accelerate both steps.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Industrial production prioritizes continuous flow systems for enhanced heat transfer and reagent mixing. A case study in patent CN103936678A demonstrated a 20% reduction in production cycle time (21 hours vs. 36 hours) by integrating hydrolysis and esterification stages without intermediate purification. Automated temperature and pH control further ensured consistent product quality.

Waste Management and Byproduct Utilization

Sulfuric acid from hydrolysis is neutralized to generate sodium sulfate, which is repurposed in detergent manufacturing. Organic solvents like ethyl acetate are recovered via distillation, achieving >95% reuse rates. These practices align with green chemistry principles, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-5-methyl-phenyl) acetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: 2-Cyano-5-methylbenzoic acid.

    Reduction: 2-Amino-5-methylphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

(2-Cyano-5-methyl-phenyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyano-5-methyl-phenyl) acetate depends on its specific application. In chemical reactions, the cyano group acts as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the acetate ester. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (2-Cyano-5-methyl-phenyl) acetate with analogous compounds from the evidence:

Compound Name CAS RN Molecular Formula Key Substituents Functional Groups
This compound N/A C₁₀H₉NO₂ 2-CN, 5-CH₃ on phenyl Ester (acetyl)
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Phenyl, acetyl Ester (methyl), β-keto
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, acetyl Ester (ethyl), β-keto
2-Hydroxy-2,2-diphenylacetic acid 76-93-7 C₁₄H₁₂O₃ Diphenyl, hydroxyl Carboxylic acid, hydroxyl

Key Observations :

  • Substituent Effects: The cyano group in the target compound likely increases electrophilicity and resistance to nucleophilic attack compared to acetyl or hydroxyl groups in analogs .
  • Steric and Solubility : The 5-methyl group may reduce solubility in polar solvents relative to unsubstituted phenyl analogs, similar to how ethyl esters exhibit lower polarity than methyl esters .

Physicochemical Properties

Property Methyl 2-phenylacetoacetate Ethyl 2-phenylacetoacetate Target Compound (Inferred)
Molecular Weight (g/mol) 192.2 206.2 191.2
Purity ≥98% Not specified Likely high (analog trend)
Storage Temperature -20°C -20°C (assumed) Likely -20°C

Notes:

  • The target compound’s lower molecular weight (vs. methyl/ethyl analogs) may correlate with higher volatility.
  • Cyano groups typically reduce melting points compared to hydroxyl or acetyl substituents .

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